molecular formula C36H46N6O4 B14110186 (S)-tert-butyl 4-(5-(1-(sec-butyl)-4-(((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-3-methyl-1H-indol-6-yl)pyridin-2-yl)piperazine-1-carboxylate

(S)-tert-butyl 4-(5-(1-(sec-butyl)-4-(((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-3-methyl-1H-indol-6-yl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B14110186
M. Wt: 626.8 g/mol
InChI Key: QWFKLLKDLSISOA-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl 4-(5-(1-(sec-butyl)-4-(((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-3-methyl-1H-indol-6-yl)pyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features multiple functional groups, including piperazine, pyridine, indole, and carbamate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 4-(5-(1-(sec-butyl)-4-(((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-3-methyl-1H-indol-6-yl)pyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the indole core through Fischer indole synthesis.
  • Introduction of the pyridine ring via a cross-coupling reaction such as Suzuki or Heck coupling.
  • Attachment of the piperazine ring through nucleophilic substitution.
  • Protection and deprotection steps to introduce the tert-butyl and sec-butyl groups.
  • Final coupling to form the carbamate linkage.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the indole or pyridine rings.

    Reduction: Reduction reactions could target the carbonyl groups in the carbamate or pyridinone moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It can be used as a building block for more complex molecules.

Biology

    Drug Development:

    Biochemical Probes: Used in studying biological pathways and mechanisms.

Medicine

    Therapeutics: Investigated for its potential as an anti-cancer, anti-inflammatory, or anti-viral agent.

    Diagnostics: Utilized in imaging techniques or as biomarkers.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 4-(5-(1-(sec-butyl)-4-(((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-3-methyl-1H-indol-6-yl)pyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-butyl 4-(5-(1-(sec-butyl)-4-(((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-3-methyl-1H-indol-6-yl)pyridin-2-yl)piperazine-1-carboxylate
  • ®-tert-butyl 4-(5-(1-(sec-butyl)-4-(((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-3-methyl-1H-indol-6-yl)pyridin-2-yl)piperazine-1-carboxylate
  • tert-butyl 4-(5-(1-(sec-butyl)-4-(((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamoyl)-3-methyl-1H-indol-6-yl)pyridin-2-yl)piperazine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C36H46N6O4

Molecular Weight

626.8 g/mol

IUPAC Name

tert-butyl 4-[5-[1-[(2S)-butan-2-yl]-4-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-3-methylindol-6-yl]pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C36H46N6O4/c1-9-25(5)42-21-23(3)32-28(33(43)38-20-29-22(2)16-24(4)39-34(29)44)17-27(18-30(32)42)26-10-11-31(37-19-26)40-12-14-41(15-13-40)35(45)46-36(6,7)8/h10-11,16-19,21,25H,9,12-15,20H2,1-8H3,(H,38,43)(H,39,44)/t25-/m0/s1

InChI Key

QWFKLLKDLSISOA-VWLOTQADSA-N

Isomeric SMILES

CC[C@H](C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C(=O)NCC5=C(C=C(NC5=O)C)C)C

Canonical SMILES

CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C(=O)NCC5=C(C=C(NC5=O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.